molecular formula C8H7FO3 B3189421 (r)-4-Fluoromandelic acid CAS No. 32222-45-0

(r)-4-Fluoromandelic acid

Cat. No.: B3189421
CAS No.: 32222-45-0
M. Wt: 170.14 g/mol
InChI Key: RWCMOQXHIDWDDJ-SSDOTTSWSA-N
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Description

®-4-Fluoromandelic acid is an organic compound that belongs to the class of mandelic acids It is characterized by the presence of a fluorine atom at the para position of the benzene ring and a chiral center at the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-4-Fluoromandelic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis starting from 4-fluorobenzaldehyde. The key steps include:

    Addition of Cyanide: 4-Fluorobenzaldehyde reacts with hydrogen cyanide in the presence of a chiral catalyst to form ®-4-fluoromandelonitrile.

    Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield ®-4-Fluoromandelic acid.

Industrial Production Methods: In industrial settings, the production of ®-4-Fluoromandelic acid often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve the desired enantiomeric excess.

    Purification: Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: ®-4-Fluoromandelic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-fluorobenzoylformic acid.

    Reduction: Reduction of the carboxylic acid group can yield 4-fluorophenylmethanol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-Fluorobenzoylformic acid.

    Reduction: 4-Fluorophenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-4-Fluoromandelic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory and analgesic properties.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fluorinated compounds.

Mechanism of Action

The mechanism by which ®-4-Fluoromandelic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes. This interaction can inhibit or modulate the activity of enzymes involved in various biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

    Mandelic Acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    4-Fluorophenylacetic Acid: Similar structure but lacks the hydroxyl group at the alpha position.

    4-Fluorobenzoic Acid: Contains the fluorine atom but lacks the hydroxyl and carboxyl groups at the alpha position.

Uniqueness: ®-4-Fluoromandelic acid is unique due to the presence of both the fluorine atom and the chiral center, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

(2R)-2-(4-fluorophenyl)-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCMOQXHIDWDDJ-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32222-45-0
Record name (R)-4-Fluoromandelic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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